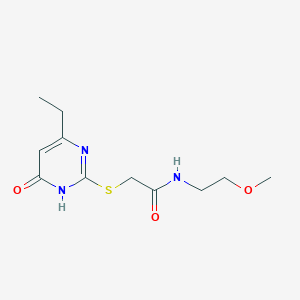

![molecular formula C16H16N4O2 B2971129 N-[2-(1H-indol-3-yl)ethyl]-6-methoxypyrimidine-4-carboxamide CAS No. 2034633-73-1](/img/structure/B2971129.png)

N-[2-(1H-indol-3-yl)ethyl]-6-methoxypyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves the reaction between tryptamine (a biogenic amine derived from tryptophan) and naproxen (a nonsteroidal anti-inflammatory drug). The DCC-mediated coupling between the carboxylic acid group of naproxen and the amino group of tryptamine yields N-(2-(1H-indol-3-yl)ethyl)-6-methoxypyrimidine-4-carboxamide . This straightforward synthetic route ensures high yield.

Molecular Structure Analysis

The molecular formula of N-(2-(1H-indol-3-yl)ethyl)-6-methoxypyrimidine-4-carboxamide is C21H21N3O2 . It consists of an indole ring, an ethyl linker, and a pyrimidine ring. The methoxy group at position 6 enhances its lipophilicity and influences its pharmacokinetics .

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Potential Histamine H2-Receptor Blockers

Research has explored indole derivatives, closely related to "N-(2-(1H-indol-3-yl)ethyl)-6-methoxypyrimidine-4-carboxamide," as potential histamine H2-receptor blockers. These compounds were synthesized and tested for their ability to act as immobile analogues of tautomers, showing weak competitive H2 antagonism. This suggests their potential application in the development of new drugs for treating conditions related to histamine activity, such as ulcers and allergic reactions (Tecle, Robichaud, & Schwender, 1981).

Kinase Inhibition for Anticancer Therapy

Another area of research interest involves the synthesis of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, identified as potent and selective Met kinase inhibitors. These compounds, including analogues with a methoxypyrimidine structure, demonstrated significant in vivo efficacy and favorable pharmacokinetic profiles, making them promising candidates for anticancer therapy (Schroeder et al., 2009).

Regioselective Synthesis of Pyrimidines

Research also includes the microwave-mediated regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions. This synthesis approach highlights the chemical versatility of pyrimidine derivatives, including those with methoxypyrimidine components, in creating novel compounds with potential biological activity (Eynde, Hecq, Kataeva, & Kappe, 2001).

Inhibition of Systemic and Topical Inflammation

N-substituted-(indol-3-yl)carboxamides and alkanamides were prepared and evaluated for their anti-inflammatory activity. Although the direct compound "N-(2-(1H-indol-3-yl)ethyl)-6-methoxypyrimidine-4-carboxamide" was not mentioned, related compounds in this study showed potential as inhibitors of systemic and topical inflammation, opening avenues for new anti-inflammatory agents (Duflos, Nourrisson, Brelet, Courant, Lebaut, Grimaud, & Petit, 2001).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The specific interactions between N-[2-(1H-indol-3-yl)ethyl]-6-methoxypyrimidine-4-carboxamide and its targets would need further investigation.

Biochemical Pathways

For example, some indole derivatives have been found to inhibit the conversion of arachidonic acid to prostaglandin G, a key step in the synthesis of prostaglandins and thromboxanes . These compounds are involved in rapid physiological responses .

Result of Action

Indole derivatives are known to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer effects . The specific effects of this compound would need further investigation.

Eigenschaften

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-6-methoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-22-15-8-14(19-10-20-15)16(21)17-7-6-11-9-18-13-5-3-2-4-12(11)13/h2-5,8-10,18H,6-7H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBJMIJBLCWQEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C(=O)NCCC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2971046.png)

![N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline](/img/structure/B2971048.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2971049.png)

![4-((6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-isopropylbenzamide](/img/structure/B2971060.png)

![N-(3,4-Dimethylphenyl)-3-[2-[methyl(prop-2-enoyl)amino]acetyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2971063.png)

![N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2971065.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2971067.png)

![1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-(piperidin-1-yl)ethanone](/img/structure/B2971068.png)